molecular formula C15H22ClNO2 B1382328 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1803599-18-9

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1382328
CAS No.: 1803599-18-9
M. Wt: 283.79 g/mol
InChI Key: NIZMMJPPMJMTFL-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
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Biological Activity

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride, often referred to as DXC59918, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 270.76 g/mol

This structure allows for interactions with various biological targets, which are crucial for its activity.

This compound primarily acts as a selective agonist for certain receptors. Research indicates that it displays significant activity at the human melanocortin-4 receptor (hMC4R), which is involved in regulating energy homeostasis and appetite control . The compound's ability to selectively activate hMC4R while being inactive at hMC1R, hMC3R, and hMC5R suggests a targeted mechanism that could be beneficial in conditions like obesity and metabolic disorders .

Biological Activity

The biological activity of DXC59918 can be summarized as follows:

  • Agonistic Activity : It demonstrates potent agonistic effects on hMC4R, which may contribute to weight loss and appetite suppression.
  • Selectivity : The compound shows minimal activity on other melanocortin receptors, indicating a favorable safety profile in terms of side effects related to receptor activation.

Case Studies and Experimental Data

Several studies have investigated the biological effects of DXC59918:

  • Study on Agonistic Properties :
    • A study highlighted the importance of phenyl-containing rigid templates in achieving good hMC4R agonist potency. The linear pentapeptides containing DXC59918 showed enhanced selectivity for hMC4R compared to other receptors .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that DXC59918 has favorable absorption characteristics, making it a viable candidate for further development in therapeutic applications .
  • Potential Therapeutic Applications :
    • Due to its selective action on the hMC4R, DXC59918 is being explored for its potential in treating obesity and related metabolic disorders. Its mechanism aligns well with current therapeutic strategies aimed at modulating appetite and energy expenditure .

Comparative Analysis

The following table compares DXC59918 with similar compounds regarding their biological activity and receptor selectivity:

Compound NameReceptor TargetAgonistic ActivitySelectivity
This compoundhMC4RHighHigh
1-amino-4-phenylcyclohexane-1-carboxylic acidhMC4RModerateModerate
Other Melanocortin AgonistsVariousVariableLow

Properties

IUPAC Name

1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMMJPPMJMTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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